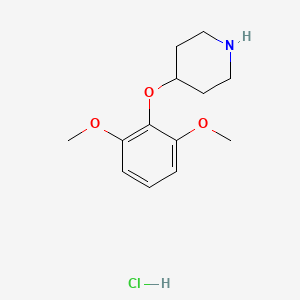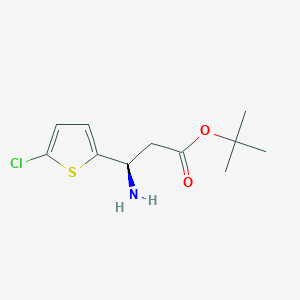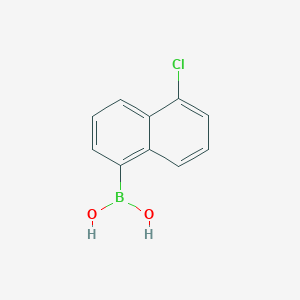
1-Chloronaphthalene-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloronaphthalene-5-boronic acid is a chemical compound with the CAS Number: 2142655-40-9 and Linear Formula: C10H8BClO2 . It has a molecular weight of 206.44 .
Synthesis Analysis
Boronic acids, including 1-Chloronaphthalene-5-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-naphthylboronic acid . The InChI Code is 1S/C10H8BClO2/c12-10-6-2-3-7-8 (10)4-1-5-9 (7)11 (13)14/h1-6,13-14H .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . This method provides LOD of 0.1 μg and LOQ of 1.0 μg for the majority of boronic acids and was successfully applied for the quantitative analysis of boronic acids in industrial applications such as reaction monitoring samples from Suzuki coupling, arylation of amines and phenols .科学的研究の応用
Synthesis and Nonlinear Optical Properties
1-Chloronaphthalene-5-boronic acid is utilized in the synthesis of boron(III) subphthalocyanines (SubPcs) which are soluble in organic solvents. These compounds, with various donor and acceptor substituent groups, exhibit significant nonlinear optical, photophysical, and electrochemical properties. This application is crucial for the development of materials with potential use in optoelectronic devices (Rey et al., 1998).
Biomedical Applications
Boronic acid-containing polymers, derived from compounds like 1-Chloronaphthalene-5-boronic acid, have demonstrated value in biomedical applications. These include treatment for various conditions such as HIV, obesity, diabetes, and cancer. Boronic acid polymers are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Spectrophotometric Determination in Plants
A method employing 1-Chloronaphthalene-5-boronic acid-related compounds has been developed for the spectrophotometric determination of boron in plants. This method is based on the color reaction of boron with specific reagents, indicating its application in agricultural and botanical research (Zaijun et al., 2005).
Sensing and Assembly Applications
The ability of boronic acids to form cyclic boronate esters with diol units has been exploited in sensing and separation systems. 1-Chloronaphthalene-5-boronic acid compounds play a role in the development of sensors and separation systems for anions and saccharides. Their reversible bond formation is also used in molecular assemblies (Bull et al., 2013).
Organic Electronics
1-Chloronaphthalene-5-boronic acid is involved in the synthesis of boron subphthalocyanines, which are key materials in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These compounds demonstrate promising properties for use in high-performance electronic devices (Morse & Bender, 2012).
Organic Reaction Catalysis
Boronic acids, including derivatives of 1-Chloronaphthalene-5-boronic acid, are utilized in catalysis. They are part of the reaction process enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, indicative of their role in the synthesis of complex organic compounds (Hashimoto et al., 2015).
作用機序
Target of Action
The primary target of 1-Chloronaphthalene-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, 1-Chloronaphthalene-5-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 1-Chloronaphthalene-5-boronic acid is the SM cross-coupling reaction . This reaction is a key pathway in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It’s known that boronic acids are generally sensitive to hydrolysis under mild acidic or basic conditions . This suggests that the compound’s ADME properties and bioavailability could be influenced by pH and other factors in the biological environment.
Result of Action
The molecular and cellular effects of 1-Chloronaphthalene-5-boronic acid’s action are largely dependent on the specific context of its use. In the context of the SM cross-coupling reaction, the compound facilitates the formation of carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 1-Chloronaphthalene-5-boronic acid can be influenced by various environmental factors. For instance, the compound is known to be sensitive to hydrolysis under mild acidic or basic conditions . This suggests that pH is a key environmental factor that can influence the compound’s action. Additionally, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air , suggesting that exposure to oxygen could also influence the stability of 1-Chloronaphthalene-5-boronic acid.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-chloronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDYINOXISHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphthalene-5-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)
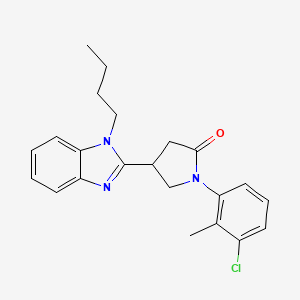
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)
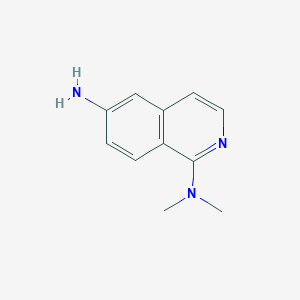
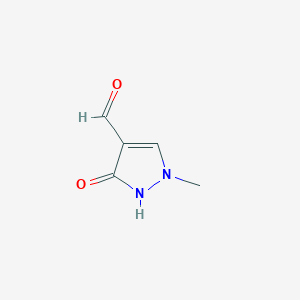
![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
